molecular formula C46H36N2O8 B11543150 2-Oxo-2-phenylethyl 3-[2-{3-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-1,2-bis(2-oxo-2-phenylethyl)hydrazino]benzoate

2-Oxo-2-phenylethyl 3-[2-{3-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-1,2-bis(2-oxo-2-phenylethyl)hydrazino]benzoate

Cat. No.: B11543150
M. Wt: 744.8 g/mol
InChI Key: LJDFQKPQOQFUHD-UHFFFAOYSA-N
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Description

“2-Oxo-2-phenylethyl 3-[2-{3-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-1,2-bis(2-oxo-2-phenylethyl)hydrazino]benzoate” is a complex organic compound that features multiple functional groups, including ester, ketone, and hydrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-Oxo-2-phenylethyl 3-[2-{3-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-1,2-bis(2-oxo-2-phenylethyl)hydrazino]benzoate” typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the hydrazine intermediate: Reacting hydrazine with a suitable benzoate derivative.

    Esterification: Reacting the intermediate with 2-oxo-2-phenylethyl chloride under acidic conditions.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazine moiety.

    Reduction: Reduction reactions could target the ketone groups.

    Substitution: Nucleophilic substitution reactions might occur at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biochemical Studies: Could be used to study enzyme interactions and metabolic pathways.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: Could be used in diagnostic assays.

Industry

    Materials Science: Applications in the development of new materials with unique properties.

    Chemical Manufacturing: Used in the production of other chemicals.

Mechanism of Action

The mechanism of action of “2-Oxo-2-phenylethyl 3-[2-{3-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-1,2-bis(2-oxo-2-phenylethyl)hydrazino]benzoate” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl benzoate
  • 2-Oxo-2-phenylethyl hydrazine
  • 3-[2-{3-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}benzoate

Uniqueness

The uniqueness of “2-Oxo-2-phenylethyl 3-[2-{3-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-1,2-bis(2-oxo-2-phenylethyl)hydrazino]benzoate” lies in its complex structure, which combines multiple functional groups, making it versatile for various applications in different fields.

Properties

Molecular Formula

C46H36N2O8

Molecular Weight

744.8 g/mol

IUPAC Name

phenacyl 3-[phenacyl-(N-phenacyl-3-phenacyloxycarbonylanilino)amino]benzoate

InChI

InChI=1S/C46H36N2O8/c49-41(33-15-5-1-6-16-33)29-47(39-25-13-23-37(27-39)45(53)55-31-43(51)35-19-9-3-10-20-35)48(30-42(50)34-17-7-2-8-18-34)40-26-14-24-38(28-40)46(54)56-32-44(52)36-21-11-4-12-22-36/h1-28H,29-32H2

InChI Key

LJDFQKPQOQFUHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN(C2=CC=CC(=C2)C(=O)OCC(=O)C3=CC=CC=C3)N(CC(=O)C4=CC=CC=C4)C5=CC=CC(=C5)C(=O)OCC(=O)C6=CC=CC=C6

Origin of Product

United States

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